molecular formula C18H20F3NO B1385293 N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-34-4

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline

Cat. No.: B1385293
CAS No.: 1040685-34-4
M. Wt: 323.4 g/mol
InChI Key: SPELREZFZSLNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and substitution patterns. According to PubChem databases, the official IUPAC name is N-[[3-(2-methylpropoxy)phenyl]methyl]-3-(trifluoromethyl)aniline, which reflects the complete structural architecture including both the benzyl and aniline components. This nomenclature system clearly delineates the compound's molecular formula as C₁₈H₂₀F₃NO with a molecular weight of 323.35 grams per mole, establishing its position within the broader family of substituted aniline derivatives.

The constitutional isomerism of this compound arises from the specific positioning of functional groups and the connectivity patterns between aromatic rings. The compound exhibits structural complexity through its dual aromatic ring system, where the primary aniline ring bears a trifluoromethyl substituent at the meta position, while the secondary benzyl ring contains an isobutoxy group at the meta position relative to the methylene bridge. This particular arrangement creates opportunities for multiple constitutional isomers based on different substitution patterns, ring connectivity, and functional group orientations.

The InChI identifier InChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 provides a unique structural fingerprint that distinguishes this compound from its constitutional isomers. The systematic analysis of constitutional isomerism reveals that alternative arrangements could include ortho or para positioning of either the trifluoromethyl group on the aniline ring or the isobutoxy group on the benzyl ring, each resulting in distinct molecular entities with different physical and chemical properties.

Substituent Position Analysis: Isobutoxy and Trifluoromethyl Group Orientation

The strategic positioning of the trifluoromethyl group at the meta position of the aniline ring represents a critical structural feature that influences the compound's electronic properties and molecular geometry. The meta-trifluoromethyl substitution pattern, as confirmed by the structural data, creates a specific electronic environment that differs significantly from ortho or para positioning. This positioning affects the electron density distribution across the aromatic system, with the electron-withdrawing nature of the trifluoromethyl group creating a pronounced electronic effect that extends throughout the molecular framework.

The isobutoxy substituent, chemically described as 2-methylpropoxy, occupies the meta position on the benzyl ring relative to the methylene bridge connecting to the aniline nitrogen. This specific orientation creates a branched alkoxy chain that introduces steric considerations and influences the overall molecular conformation. The isobutoxy group consists of a tertiary carbon center bearing two methyl groups, connected through an oxygen atom to the benzyl ring, creating both electronic and steric effects that contribute to the compound's unique properties.

Substituent Position Ring System Electronic Effect Steric Impact
Trifluoromethyl (CF₃) Meta Aniline Electron-withdrawing Moderate
Isobutoxy (OCH₂CH(CH₃)₂) Meta Benzyl Electron-donating Significant
Methylene bridge (CH₂) N-substitution Connecting Electron-neutral Conformational

The spatial arrangement of these substituents creates specific conformational preferences and molecular recognition patterns. The meta positioning of both major substituents avoids direct steric clashes while maintaining electronic communication through the aromatic systems. This arrangement influences the compound's potential for intermolecular interactions and its compatibility with various chemical environments.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Analogues

Comparative analysis with related trifluoromethylaniline derivatives reveals the unique structural characteristics of this compound within this chemical family. The parent compound 3-(trifluoromethyl)aniline, with molecular formula CF₃C₆H₄NH₂, serves as the foundational structure from which this more complex derivative is constructed. The addition of the isobutoxybenzyl substituent to the nitrogen atom significantly increases molecular complexity and introduces new structural dimensions compared to simpler analogues.

Analysis of positional isomers demonstrates the impact of substituent orientation on molecular properties. The 2-(trifluoromethyl)aniline isomer exhibits different electronic and steric properties due to ortho positioning of the trifluoromethyl group, while 4-(trifluoromethyl)aniline represents the para-substituted analogue with its own distinct characteristics. These positional differences create variations in molecular dipole moments, hydrogen bonding patterns, and overall molecular geometry that distinguish each isomer within the family.

The compound N-methyl-3-(trifluoromethyl)aniline, with molecular formula C₈H₈F₃N, provides insight into the effects of simpler N-substitution patterns. Comparing this methylated analogue with the isobutoxybenzyl-substituted compound reveals how increasing substituent complexity affects molecular volume, conformational flexibility, and potential binding interactions. The systematic progression from simple methyl substitution to complex benzyl derivatives illustrates the structure-property relationships within this chemical series.

Compound Trifluoromethyl Position N-Substituent Molecular Formula Molecular Weight
3-(Trifluoromethyl)aniline Meta Hydrogen C₇H₆F₃N 161.12 g/mol
2-(Trifluoromethyl)aniline Ortho Hydrogen C₇H₆F₃N 161.12 g/mol
4-(Trifluoromethyl)aniline Para Hydrogen C₇H₆F₃N 161.12 g/mol
N-methyl-3-(trifluoromethyl)aniline Meta Methyl C₈H₈F₃N 175.15 g/mol
This compound Meta Isobutoxybenzyl C₁₈H₂₀F₃NO 323.35 g/mol

Additional analogues such as N-allyl-3-(trifluoromethyl)aniline and isobutyl-(3-trifluoromethyl-phenyl)-amine provide further comparative perspectives on structural variations. These compounds demonstrate how different N-substitution patterns influence molecular architecture while maintaining the core meta-trifluoromethyl motif. The systematic comparison reveals that the isobutoxybenzyl substitution represents one of the most structurally complex variations within this family, introducing both aromatic and aliphatic structural elements that significantly expand the compound's molecular framework beyond simple alkyl or alkenyl substitutions.

Properties

IUPAC Name

N-[[3-(2-methylpropoxy)phenyl]methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPELREZFZSLNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Nitration of Aromatic Precursors:
    Aromatic compounds such as benzotrichlorides or benzotrifluorides are nitrated using a mixture of concentrated nitric and sulfuric acids to selectively introduce nitro groups at the meta position relative to existing substituents. The nitration conditions typically involve temperatures between 90°C and 105°C and reaction times ranging from 42 to 96 hours, depending on the substrate and desired selectivity.

  • Reduction of Nitro Intermediates:
    The nitro compounds are then subjected to catalytic hydrogenation, often using Pd/C as a catalyst under hydrogen pressure (4-6 kg) at temperatures around ambient to 50°C. Reaction durations vary from 48 to 56 hours, yielding trifluoromethylated aniline derivatives with high purity (up to 99%).

Application to N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline:

  • The aromatic core can be functionalized with an isobutoxy group at the 3-position of the benzyl ring, which can be introduced via nucleophilic substitution or directed ortho-lithiation followed by alkylation.
  • The amino group is then introduced through reduction of the corresponding nitro precursor, prepared via nitration of the trifluoromethylated benzene derivative.

Chlorination and Nucleophilic Substitution Pathway

An alternative synthesis involves chlorination of trifluoromethylated aromatic compounds followed by nucleophilic substitution to introduce the amino and benzyl functionalities.

Key Steps:

  • Chlorination of Trifluoromethylbenzene Derivatives:
    Benzotrifluoride derivatives are chlorinated at the desired positions using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride under controlled conditions. This step is crucial for activating the aromatic ring for subsequent substitution.

  • Introduction of Benzyl and Amino Groups:
    The chlorinated intermediates undergo nucleophilic substitution with benzylamine derivatives or their precursors. This substitution can be facilitated by heating in polar aprotic solvents like dichloroethane or toluene with bases such as triethylamine, which help drive the substitution reaction.

  • Final Amine Formation:
    The amino group at the 3-position is then introduced via reduction of nitro intermediates or direct substitution if suitable leaving groups are present.

Multistep Synthesis from 2-Chloro-3-trifluoromethyl Aniline

Based on a patented method for synthesizing 2-methyl-3-trifluoromethyl aniline, a similar route can be adapted:

  • Chlorination of 2-chloro-3-trifluoromethyl aniline:
    Using N-chlorosuccinimide (NCS) and dimethyl sulfide as chlorinating agents at low temperatures (below 30°C), followed by refluxing with triethylamine, yields chlorinated intermediates.

  • Reduction to the Aniline:
    The chlorinated intermediates are then subjected to catalytic hydrogenation with Pd/C under hydrogen pressure (4-6 kg) at 48-56 hours, producing the amino derivative.

  • Introduction of the Isobutoxybenzyl Group:
    The benzyl group bearing the isobutoxy substituent can be attached via nucleophilic substitution or via reductive amination strategies, depending on the specific precursor used.

Key Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Nitration & Reduction Aromatic precursor (benzotrichloride/trifluoromethylbenzene) HNO₃, H₂, Pd/C 90-105°C, 42-96h Up to 99% High purity trifluoromethyl aniline derivatives
Chlorination & Nucleophilic Substitution 2-chloro-3-trifluoromethyl aniline NCS, triethylamine, benzyl derivatives 0-30°C, reflux Variable Suitable for specific substitution patterns
Multistep from Chlorinated Intermediates 2-chloro-3-trifluoromethyl aniline N-chlorosuccinimide, DMS, triethylamine, Pd/C 0-30°C, 48-56h 70-80% Efficient for large-scale synthesis

Research Findings and Industrial Relevance

  • Efficiency and Purity:
    Catalytic hydrogenation under controlled conditions consistently yields high-purity trifluoromethylated aniline derivatives, with yields often exceeding 80%.

  • Environmental and Safety Considerations:
    The processes avoid problematic reagents like sulfur tetrafluoride, favoring safer chlorination and reduction steps. Use of solvents like dichloroethane and ethanol is standard, with proper handling protocols.

  • Scalability: The methods described are adaptable to industrial scales, with reaction times optimized for batch processing, and purification achieved via crystallization or filtration.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form amines or other reduced products.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Chemical Reactivity: The presence of the isobutoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interaction with other molecules.

Comparison with Similar Compounds

a. N-(3-(Trifluoromethyl)benzyl)aniline ()

  • Structure : Lacks the 3-isobutoxy group on the benzyl ring.
  • Synthesis: Prepared via hydroaminoalkylation of propadiene with N-(3-(trifluoromethyl)benzyl)aniline, yielding 92% branched product (94:6 regioselectivity).
  • Physical Properties : Yellow oil (95% purity), purified by bulb-to-bulb distillation at 144°C .
  • Key Difference : Absence of isobutoxy reduces steric bulk and lipophilicity compared to the target compound.

b. Imidazopyridine Derivatives ()

  • Structure : E.g., S11 (imidazo[1,2-a]pyridine core linked to 3-(trifluoromethyl)aniline).
  • Synthesis : Modular assembly via reported methods, emphasizing heterocyclic integration.
  • Biological Relevance : These derivatives are optimized for antiprotozoal activity (e.g., visceral leishmaniasis), suggesting the imidazopyridine scaffold enhances target binding compared to simple benzyl-aniline structures .

c. Isoxazole-Based Analog ()

  • Structure : N-(Pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline.
  • Synthesis: Sonogashira coupling followed by amine conjugation (12% yield).

d. Schiff Base Derivatives ()

  • Structure : (E)-N-(Arylidene)-3-(trifluoromethyl)anilines.
  • Synthesis : Condensation of 3-(trifluoromethyl)aniline with aldehydes, yielding crystalline or powdered imines.
  • Reactivity : The imine group enables coordination chemistry, unlike the stable benzyl-ether linkage in the target compound .
2.2. Physicochemical Properties
Compound Physical State Purity (%) Key Functional Groups Lipophilicity (Predicted)
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline Not reported Isobutoxy, Trifluoromethyl High (due to isobutoxy)
N-(3-(Trifluoromethyl)benzyl)aniline Yellow oil 95 Benzyl, Trifluoromethyl Moderate
S11 (Imidazopyridine derivative) Crystalline Imidazopyridine, Trifluoromethyl Moderate-High
(E)-N-(Naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline Yellow crystals Imine, Trifluoromethyl Low-Moderate

Note: Data inferred from synthesis descriptions and functional group contributions .

Biological Activity

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on a review of the available literature.

  • Molecular Formula : C18_{18}H20_{20}F3_{3}NO
  • Molecular Weight : 323.36 g/mol
  • CAS Number : 1040685-34-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-isobutoxybenzyl chloride with 3-(trifluoromethyl)aniline. The process can be optimized for yield and purity using various organic solvents and catalysts.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis

The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 8.95 µM, indicating potent antimicrobial effects . The mechanism of action appears to involve inhibition of bacterial respiration and cell wall synthesis.

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines, such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), revealed IC50_{50} values ranging from approximately 1.4 to 6 µM . This suggests that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that affect DNA replication and signaling pathways involved in cell survival.

Study on Antimicrobial Activity

A series of benzylated compounds were tested against various bacterial strains. The results indicated that this compound derivatives had comparable or superior activity to standard antibiotics, suggesting their potential as new antimicrobial agents .

Study on Anticancer Activity

In a comparative analysis of several aniline derivatives, this compound was highlighted for its dual action against both microbial infections and cancer cells. The compound's ability to inhibit tubulin polymerization was noted as a significant mechanism underlying its anticancer effects, which could lead to further development in cancer therapeutics .

Summary of Findings

Activity TypeTarget Organism/Cell TypeMIC/IC50_{50} ValuesMechanism of Action
AntimicrobialStaphylococcus aureus0.070 - 8.95 µMInhibition of respiration
AntimicrobialEnterococcus faecalis4.66 - 35.8 µMCell wall synthesis inhibition
AnticancerK562 (CML cell line)1.4 - 6 µMInduction of apoptosis
AnticancerMCF-7 (breast carcinoma)1.4 - 6 µMInhibition of tubulin polymerization

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline and related Schiff base analogs?

  • Methodological Answer : A solvent-free microwave-assisted approach using ZnFe₂O₄ as a catalyst has been optimized for synthesizing structurally similar trifluoromethylated aniline derivatives. This method achieves yields >90% via nucleophilic addition of 3-(trifluoromethyl)aniline to aryl aldehydes, followed by dehydration. Key steps include protonation of the aldehyde carbonyl, nucleophilic attack by the amine, and water elimination . For purification, recrystallization in ethanol is recommended to isolate orthorhombic crystalline products .

Q. How can the structural identity of This compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H NMR : Analyze trifluoromethyl (-CF₃) singlet peaks (δ ~7.5–8.5 ppm) and isobutoxy group signals (δ ~1.0–1.3 ppm for -CH(CH₃)₂) .
  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Orthorhombic systems are common for trifluoromethylated imines, with lattice parameters refined to <0.01 Å resolution .

Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer : Conduct agar diffusion assays against fungal pathogens like Aspergillus niger and Candida albicans. Prepare test concentrations (50–200 µg/mL) in DMSO, and measure zones of inhibition (ZOI) after 48-hour incubation. Include positive controls (e.g., fluconazole) and validate results with MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets like tubulin?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using α/β-tubulin heterodimer structures (PDB: 1SA0). Focus on the dinitroaniline-binding site, optimizing force fields for trifluoromethyl and isobutoxy groups. Validate predictions with in vitro microtubule polymerization assays .

Q. What mechanistic insights explain the role of ZnFe₂O₄ in enhancing Schiff base synthesis efficiency?

  • Methodological Answer : ZnFe₂O₄ acts as a Lewis acid, polarizing the aldehyde carbonyl to form a reactive carbocation intermediate. Microwave irradiation accelerates proton transfer and dehydration, reducing side reactions. Post-reaction, the catalyst can be magnetically recovered and reused ≥5 cycles without significant activity loss .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311+G**) to compare electronic effects of substituents:

  • Trifluoromethyl (-CF₃) : Increases electronegativity and steric bulk, reducing solubility in polar solvents.
  • Isobutoxy group : Enhances lipophilicity (logP ~3.5) and bioavailability.
    Tabulate HOMO-LUMO gaps and Mulliken charges to correlate with experimental data (e.g., logD, pKa) .

Q. What advanced analytical techniques resolve contradictions in spectral data for trifluoromethylated anilines?

  • Methodological Answer : Combine:

  • LC-HRMS : Confirm molecular ions ([M+H]+) with <2 ppm mass accuracy.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous aromatic/CF₃ signals through scalar coupling.
  • XPS : Validate fluorine content (F1s peak ~688 eV) and oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.